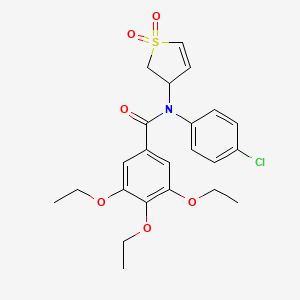

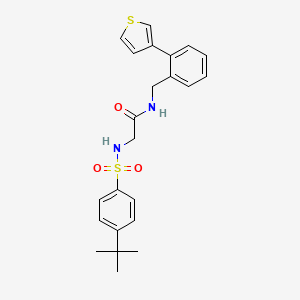

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

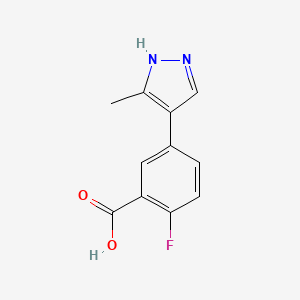

This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a quinazoline ring, and a fluorophenyl group . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . Quinazoline derivatives also have a wide range of pharmacological profiles .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the quinazoline ring. The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could adopt a chair conformation . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for certain biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the quinazoline ring could potentially undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

- Structure-Activity Relationship (SAR) : Analogue studies revealed that specific modifications (e.g., halogen substitution near the piperazine ring) influenced ENT inhibition .

- Synthesis : Intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones led to 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Antifungal Properties

Medicinal Heterocyclic Compounds

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the addition of methyl 4-oxobutanoate. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "methyl 4-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the intermediate.", "Step 2: Addition of methyl 4-oxobutanoate to the intermediate obtained in step 1 in the presence of a suitable catalyst such as triethylamine (TEA) or N,N-dimethylformamide (DMF) to form the final intermediate.", "Step 3: Cyclization of the final intermediate obtained in step 2 in the presence of a suitable cyclizing agent such as trifluoroacetic acid (TFA) or acetic anhydride to yield the cyclized intermediate.", "Step 4: Esterification of the cyclized intermediate obtained in step 3 with methanol in the presence of a suitable esterifying agent such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the final product." ] } | |

CAS番号 |

946241-49-2 |

製品名 |

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

分子式 |

C24H25FN4O4S |

分子量 |

484.55 |

IUPAC名 |

methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34) |

InChIキー |

AGUVKPNYXYMNCR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)